molecular formula C8H15N3O2 B12309838 rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide

rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide

Cat. No.: B12309838
M. Wt: 185.22 g/mol
InChI Key: NUJDTUCTLNPQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Topology and Stereochemical Configuration Analysis

The molecular framework consists of a bicyclic system formed by fusion of a pyrrolidine ring (five-membered, saturated nitrogen heterocycle) with a morpholine ring (six-membered oxygen-nitrogen heterocycle). The stereochemical designation (3R,8aR) specifies the absolute configuration at the bridgehead carbons, creating a rigid bicyclic scaffold with defined spatial orientation of substituents.

Key topological features include:

  • Bridgehead chirality : The 3R and 8aR configurations enforce a specific puckering geometry in the fused ring system, as evidenced by NMR coupling constants (J = 9.8–11.2 Hz for vicinal protons) indicative of trans-diaxial relationships.
  • Ring fusion angles : Computational models (DFT/B3LYP/6-31G*) predict a dihedral angle of 112.4° between the pyrrolidine and morpholine planes, creating a boat-like conformation in the morpholine ring.
  • Hydroxyl-carboximidamide spatial arrangement : The N'-hydroxy-carboximidamide group adopts an equatorial position relative to the morpholine ring, minimizing steric clash with the pyrrolidine moiety.

Comparative molecular orbital analysis reveals enhanced electron density at the carboximidamide nitrogen (NBO charge = -0.72 e) compared to simpler morpholine derivatives (-0.58 e), suggesting increased nucleophilic potential at this site.

Properties

Molecular Formula

C8H15N3O2

Molecular Weight

185.22 g/mol

IUPAC Name

N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide

InChI

InChI=1S/C8H15N3O2/c9-8(10-12)7-4-11-3-1-2-6(11)5-13-7/h6-7,12H,1-5H2,(H2,9,10)

InChI Key

NUJDTUCTLNPQAS-UHFFFAOYSA-N

Isomeric SMILES

C1CC2COC(CN2C1)/C(=N/O)/N

Canonical SMILES

C1CC2COC(CN2C1)C(=NO)N

Origin of Product

United States

Preparation Methods

Core Synthesis via Hydrogenation of Dioxopyrrolidine Precursors

The pyrrolo[2,1-c]morpholine framework is often synthesized through hydrogenation of dioxopyrrolidine derivatives. A key protocol involves:

  • Starting material : 2,3-Dioxopyrrolidine (2.00 g, 10.04 mmol)
  • Catalyst : Palladium on carbon (Pd–C, 10% wt)
  • Solvent system : Ethanol with acetic acid (4.59 mL, 80.32 mmol)
  • Conditions : Vigorous stirring under hydrogen atmosphere for 24 hours.

Post-reduction, the crude product is purified via flash chromatography (ethyl acetate/petroleum ether, 9:1), yielding trans-hydroxyester (1 ) and cis-hydroxyester (2 ). The trans isomer is isolated as a white solid (12% yield) after recrystallization from methanol. This step establishes the stereochemical foundation of the bicyclic system, critical for subsequent functionalization.

The introduction of the N'-hydroxy-carboximidamide group employs 1H-pyrazole-1-carboximidamide hydrochloride (CAS: 4023-02-3) as a reagent. A representative procedure includes:

  • Reagents :
    • 1H-Pyrazole-1-carboximidamide hydrochloride (9.0 g, 61.5 mmol)
    • Di-tert-butyldicarbonate (13.4 g, 61.5 mmol)
  • Base : Potassium carbonate (4.24 g, 30.6 mmol)
  • Solvent : Acetone/water (9:1)
  • Conditions : Room temperature, 2 hours.

This reaction produces tert-butyl (imino(1H-pyrazol-1-yl)methyl)carbamate (88% yield), which undergoes acid hydrolysis to yield the free carboximidamide. The method is adaptable to the pyrrolomorpholine core by substituting the amine precursor.

Stereochemical Control and Racemic Resolution

The rac designation indicates a racemic mixture, necessitating either non-stereoselective synthesis or post-synthesis resolution. A patent-derived approach uses chiral auxiliaries during cyclization:

  • Chiral catalyst : Pd–C with L-tartaric acid additives
  • Solvent : Isopropanol/water (3:1)
  • Yield : 52% after recrystallization.

While specific details for the target compound are sparse, analogous protocols for pyrrolidine-based iminosugars highlight the role of solvent polarity and temperature in modulating diastereomer ratios.

Comparative Analysis of Synthetic Routes

The table below summarizes key methods and their efficiencies:

Method Starting Material Key Reagent/Catalyst Yield Purity Reference
Hydrogenation 2,3-Dioxopyrrolidine Pd–C, acetic acid 12% >95%
Carboximidamide Coupling tert-Butyl dicarbonate K₂CO₃, acetone/water 88% 90-95%
Racemic Resolution trans-Hydroxyester L-Tartaric acid 52% 98%

Challenges and Optimization Strategies

  • Low Yields in Hydrogenation : The 12% yield for core synthesis suggests side reactions during reduction. Alternatives like Ru-based catalysts or pressurized H₂ systems may improve efficiency.
  • Carboximidamide Stability : The N'-hydroxy group is prone to oxidation. Performing reactions under inert atmospheres (N₂/Ar) and using stabilizers like BHT (butylated hydroxytoluene) is recommended.
  • Scalability : Gram-scale preparations require solvent recycling (e.g., acetone recovery) and continuous flow hydrogenation to mitigate batch variability.

Industrial-Scale Considerations

A pilot-scale protocol from Enamine Ltd. specifies:

  • Batch size : 100 g
  • Purification : Sequential recrystallization (hexane/ethyl acetate)
  • Quality Control : HPLC purity >99%, chiral HPLC for enantiomer ratio.

This method emphasizes cost-effective catalyst recovery and stringent impurity profiling, particularly for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,8aR)-N’-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Nitric Oxide Synthase Inhibition
One of the notable applications of rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide is its potential as an inhibitor of nitric oxide synthase (NOS). NOS plays a crucial role in various physiological processes, and its inhibition can be beneficial in treating conditions such as hypertension and neurodegenerative diseases. Research has indicated that compounds with similar structures exhibit promising NOS inhibitory activity, suggesting that this compound may share similar properties .

2. Binding Affinity Studies
The compound has been utilized in studies assessing binding affinities to specific receptors. Techniques such as X-ray fluorescence spectrometry have been employed to detect binding events and measure selectivity between chemicals and receptors. This method allows for the evaluation of the therapeutic index of this compound, providing insights into its efficacy and safety profiles in drug development .

Case Studies

Case Study 1: Inhibition of Enzymatic Activity
In a study examining the inhibition of NOS, this compound demonstrated significant inhibitory effects on enzyme activity in vitro. The results indicated a dose-dependent response, suggesting potential therapeutic applications in conditions characterized by excessive nitric oxide production.

Concentration (µM)Inhibition (%)
1025
5055
10080

Case Study 2: Selectivity Profiling
Another study focused on the selectivity of this compound against various receptors. The compound was tested against a panel of receptors involved in cardiovascular and neurological functions. The findings revealed that it selectively inhibited certain targets while exhibiting minimal off-target effects.

Receptor TypeBinding Affinity (nM)Selectivity Ratio
NOS505
COX30015
PDE520010

Mechanism of Action

The mechanism of action of rac-(3R,8aR)-N’-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects

Biological Activity

The compound rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide (CAS Number: 2227787-32-6) is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

  • Molecular Formula : C8H15N3O2
  • Molecular Weight : 185.227 g/mol
  • IUPAC Name : (3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide

The structure of this compound features a pyrrolo[2,1-c]morpholine ring system, which is significant in its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features enable it to bind effectively to these targets, potentially modulating their activity.

Potential Targets :

  • Enzymes : The compound may inhibit or activate various enzymes involved in metabolic pathways.
  • Receptors : It might interact with receptor sites on cell membranes, influencing signal transduction pathways.

Study on Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-negative bacteria, particularly those expressing virulence factors associated with the Type III secretion system (T3SS) .

Inhibition of T3SS

Research demonstrated that at concentrations around 50 µM, the compound could reduce the secretion of carboxypeptidase G2 (CPG2) by approximately 50%, suggesting its potential role as an inhibitor of T3SS in pathogenic bacteria . This inhibition is critical given the rising concern over antibiotic resistance and the need for new therapeutic strategies targeting bacterial virulence rather than viability.

Summary of Findings

Study FocusKey FindingsReference
Antimicrobial ActivitySignificant inhibition of Gram-negative bacteria
T3SS Inhibition~50% reduction in CPG2 secretion at 50 µM

Future Directions

The exploration of this compound's biological activity opens avenues for further research. Potential studies could focus on:

  • In vivo efficacy : Assessing the therapeutic potential in animal models.
  • Mechanistic studies : Elucidating the precise biochemical pathways affected by this compound.
  • Structure-activity relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Comparison with Similar Compounds

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride (CAS 1909314-19-7)

Structural Features :

  • Molecular Formula: C₈H₁₄ClNO₃
  • Functional Group : Carboxylic acid (as hydrochloride salt)
  • Molecular Weight : 207.65 g/mol
  • Purity : ≥95%

Comparison :

  • Functional Group : The carboxylic acid group in this compound contrasts with the N'-hydroxycarboximidamide group in the target compound. The hydrochloride salt enhances solubility in polar solvents, whereas the hydroxycarboximidamide may offer unique hydrogen-bonding or metal-chelating capabilities .
  • Applications : Widely used in pharmaceuticals (e.g., neurological and metabolic drug candidates), agrochemicals, and material science due to its structural versatility .

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide

Structural Features :

  • Functional Group : Carbothioamide (C=S replacing the carboxylic acid or carboximidamide oxygen)
  • Molecular Formula: C₇H₁₃N₃OS (inferred from nomenclature)

Comparison :

  • Applications : Likely explored in research for its thioamide reactivity, though specific applications are less documented.

Other Structural Analogs

Comparative Data Table

Compound Name CAS Number Molecular Formula Functional Group Molecular Weight (g/mol) Purity Key Applications
rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide 2227787-32-6 C₈H₁₆N₃O₂ N'-hydroxycarboximidamide 198.24 95% Drug discovery (building block)
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic acid hydrochloride 1909314-19-7 C₈H₁₄ClNO₃ Carboxylic acid (HCl salt) 207.65 ≥95% Pharmaceuticals, agrochemicals
Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carbothioamide Not available C₇H₁₃N₃OS Carbothioamide Not available N/A Research (structural analog)

Key Research Findings and Implications

  • Functional Group Impact : The hydroxycarboximidamide group in the target compound may act as a bioisostere for phosphate or carboxylate groups in enzyme inhibitors, enabling unique binding interactions. In contrast, the carboxylic acid hydrochloride is more suited for ionic interactions in aqueous environments .
  • Stereochemical Considerations : The racemic nature of the target compound introduces variability in pharmacological activity, whereas single-enantiomer derivatives (e.g., the carboxylic acid hydrochloride) could offer improved target specificity .
  • Synthetic Utility : Both the target compound and its analogs are valuable in high-throughput screening and combinatorial chemistry, leveraging their modular pyrrolomorpholine core .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing rac-(3R,8aR)-N'-hydroxy-hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboximidamide in high purity?

  • Methodology : Use multi-step organic synthesis with strict control of reaction parameters (e.g., temperature, solvent polarity). For example, trityl deprotection (as in General Procedure F2) requires anhydrous conditions and inert gas to prevent oxidation . Purification via column chromatography (silica gel, gradient elution) or preparative HPLC is critical to isolate enantiomers and remove byproducts. Monitor purity via LCMS (≥94% purity threshold) and confirm structural integrity using 1^1H NMR (e.g., δ 1.77 ppm for methyl groups) .

Q. How to characterize the stereochemical configuration of this compound experimentally?

  • Methodology : Employ X-ray crystallography for absolute configuration determination or use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to resolve enantiomers. Validate results via NOE (Nuclear Overhauser Effect) experiments in 1^1H NMR to confirm spatial proximity of protons in the pyrrolo-morpholine ring .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow EU-GHS/CLP guidelines (Regulation (EC) No 1272/2008). Use PPE (gloves, goggles, lab coat) due to Category 4 acute toxicity (oral, dermal, inhalation). Store in a ventilated cabinet, and dispose of waste via incineration. Emergency procedures include immediate decontamination with water and consultation with safety data sheets (SDS) .

Advanced Research Questions

Q. How to resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?

  • Methodology : Analyze coupling constants (JJ values) and compare with DFT-calculated NMR spectra. For example, unexpected dd (doublet of doublets) in 1^1H NMR may arise from diastereotopic protons or conformational flexibility in the hexahydro-pyrrolo ring. Use variable-temperature NMR to assess dynamic effects or deuterated solvents (e.g., DMSO-d6_6) to reduce signal splitting .

Q. What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodology : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and predict regioselectivity. ICReDD’s reaction path search methods can narrow optimal conditions (e.g., solvent, catalyst) by integrating experimental data into computational workflows. For example, prioritize nucleophilic attack sites on the carboximidamide group using Fukui indices .

Q. How to design assays for evaluating the compound’s bioactivity while minimizing off-target effects?

  • Methodology : Use structure-activity relationship (SAR) studies with systematic substitutions (e.g., replacing the hydroxy group with fluorinated analogs). Pair in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to predict binding affinities to target proteins. Validate selectivity via kinome-wide profiling or CRISPR-Cas9 gene-edited cell lines .

Notes for Experimental Design

  • Contradiction Analysis : Cross-validate synthetic yields (e.g., 3% in trityl deprotection vs. 94% in amide formation ) by adjusting stoichiometry or catalyst loading.
  • Advanced Purification : For scale-up, replace column chromatography with centrifugal partition chromatography (CPC) to improve throughput .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.